molecular formula C12H14N4O B1476197 (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone CAS No. 2098032-74-5

(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone

Cat. No. B1476197
CAS RN: 2098032-74-5
M. Wt: 230.27 g/mol
InChI Key: KEHZFJUKSLFZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone, also known as 3-AADM, is an organic compound with a wide range of applications in scientific research. It has become increasingly popular in the last few years due to its versatility and potential for a variety of uses. 3-AADM is a cyclic molecule composed of a nitrogen atom that is linked to three methyl groups, a carbon atom, and a phenyl group. This compound is a useful tool for researchers due to its ability to form stable covalent bonds with other molecules, its low toxicity, and its low volatility.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Metathesis Reactions for β-Amino Acid Derivatives

Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids, which are of great interest due to their biological relevance. These methodologies offer access to alicyclic β-amino acids and various densely functionalized derivatives, demonstrating the utility of metathesis reactions in organic synthesis for creating structurally diverse molecules with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Therapeutic and Biological Applications

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes have shown promising antituberculosis activity. The efficacy of these complexes is influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Such studies highlight the potential of organotin(IV) compounds in medicinal chemistry for developing new antituberculosis therapies (Iqbal, Ali, & Shahzadi, 2015).

Enzymatic and Biotechnological Applications

Methanotrophs and Value Generation from Methane

Methanotrophs, capable of using methane as a sole carbon source, offer a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and various metabolites like methanol and formaldehyde, demonstrating the potential of methanotrophs to generate value from methane while addressing environmental concerns (Strong, Xie, & Clarke, 2015).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHZFJUKSLFZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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